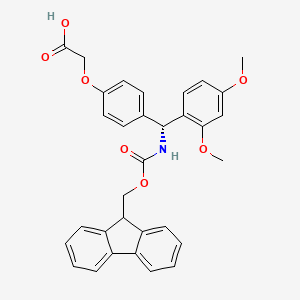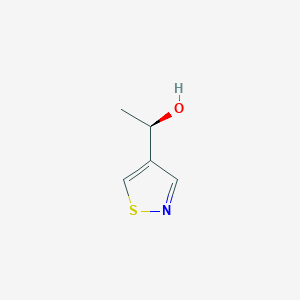![molecular formula C9H10N2O3S B15199342 7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15199342.png)
7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-vinylcephalosporanic acid (7-AVCA) is a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, such as cefixime and cefdinir . These antibiotics are known for their broad-spectrum antimicrobial activity and are widely used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Amino-3-vinylcephalosporanic acid typically involves the use of 7-phenylacetylamino-3-chloromethyl cephalosporanic acid as a starting material. This compound is reacted with sodium iodide and triphenylphosphine in a mixed system of organic solvent and water to generate a phosphonium salt . The reaction conditions include a temperature range of 25-35°C and a molar ratio of 1:1:1.05 for the starting material, sodium iodide, and triphenylphosphine . The phosphonium salt is then converted to the corresponding phosphorus ylide, which reacts with formaldehyde to form the desired product .
Industrial Production Methods: The industrial production of 7-Amino-3-vinylcephalosporanic acid involves similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with high product yield and minimal waste generation . The recovery of sodium iodide and formaldehyde is also achieved, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-vinylcephalosporanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the amino and vinyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products Formed: The major products formed from these reactions include various cephalosporin derivatives with enhanced antimicrobial properties .
Scientific Research Applications
7-Amino-3-vinylcephalosporanic acid is extensively used in scientific research due to its role as a key intermediate in the synthesis of cephalosporin antibiotics . Its applications include:
Chemistry: Used in the synthesis of novel cephalosporin derivatives with improved pharmacological properties.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Utilized in the development of new antibiotics to combat resistant bacterial strains.
Industry: Employed in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The mechanism of action of 7-Amino-3-vinylcephalosporanic acid involves its conversion to active cephalosporin antibiotics, which inhibit bacterial cell wall synthesis . The compound targets penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to bacterial cell lysis and death .
Comparison with Similar Compounds
7-Aminocephalosporanic Acid (7-ACA): Another key intermediate in cephalosporin synthesis, used to produce various cephalosporin antibiotics.
7-Aminodeacetoxycephalosporanic Acid (7-ADCA): Similar to 7-ACA, used in the synthesis of cephalosporin derivatives.
Uniqueness of 7-Amino-3-vinylcephalosporanic Acid: 7-Amino-3-vinylcephalosporanic acid is unique due to its vinyl group, which allows for the synthesis of specific cephalosporin derivatives with distinct antimicrobial properties . This makes it a valuable intermediate in the development of new antibiotics .
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(6S)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5?,8-/m0/s1 |
InChI Key |
GQLGFBRMCCVQLU-DWHDZERNSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


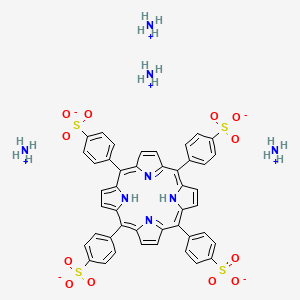
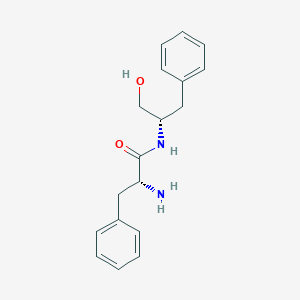
![4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol](/img/structure/B15199277.png)
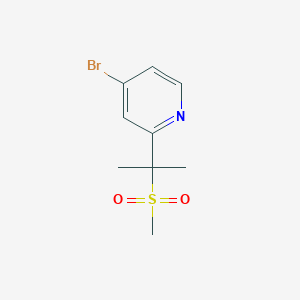
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15199282.png)
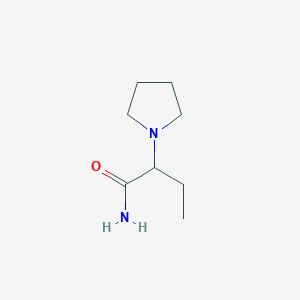
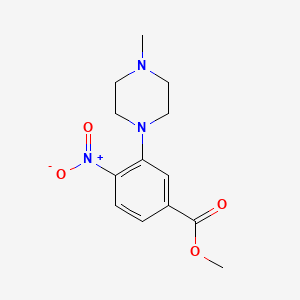
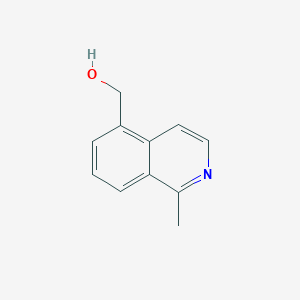

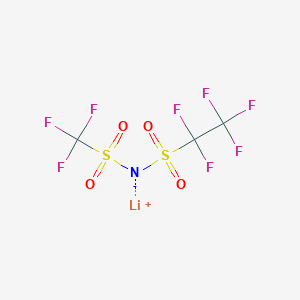
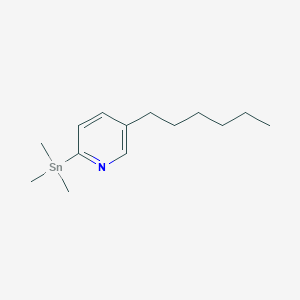
![(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B15199341.png)
